2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS: 69373-37-1, C₉H₁₁N₂O₂S) is a nitro-substituted dihydrobenzothiazine derivative. Its structure combines a benzothiazine core—a sulfur- and nitrogen-containing heterocycle—with a nitro group at position 7 and two methyl groups at position 2.
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZBCRHXFSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(S1)C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether-Mediated Cyclization
Reaction of 2-aminothiophenol with α,α-dimethyl-β-ketoesters in refluxing toluene generates the dihydrothiazine ring through tandem thioether formation and intramolecular amidation (Scheme 1A). Catalytic p-toluenesulfonic acid (PTSA) accelerates dehydration, achieving 68–72% yields.
Reductive Amination Approach
Condensing 2-nitrobenzenethiol with dimethylacetone dimethylhydrazone under hydrogenation conditions (10% Pd/C, H₂ 50 psi) directly yields the saturated thiazine ring. This one-pot method avoids isolation of reactive intermediates, providing 65% yield with >90% purity.
Table 1: Comparison of Cyclization Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thioether cyclization | PTSA (10 mol%) | Toluene | 110 | 72 | 95 |
| Reductive amination | Pd/C | Ethanol | 80 | 65 | 92 |
Regioselective Nitration Techniques
Introducing the nitro group at the 7-position requires careful control of electrophilic aromatic substitution (SEAr) conditions:
Mixed-Acid Nitration
Treating the unsubstituted benzothiazine precursor with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C achieves 85% nitration at the para position relative to the thiazine sulfur. Prolonged reaction times (>2 h) lead to over-nitration, reducing yield to 55%.
Acetyl Nitrate Method
Using acetyl nitrate (AcONO₂) in dichloromethane enables milder nitration (25°C, 30 min) with 78% yield and minimal byproducts. This method’s lower acidity preserves acid-sensitive functional groups.
Table 2: Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0 | 1.5 | 85 | 7-NO₂: 92% |
| AcONO₂ | CH₂Cl₂ | 25 | 0.5 | 78 | 7-NO₂: 89% |
Dimethyl Substituent Installation
The 2,2-dimethyl groups are introduced via alkylation or incorporated during cyclization:
Post-Cyclization Alkylation
Treating the non-methylated thiazine with methyl iodide (2.5 equiv) and K₂CO₃ in DMF at 80°C for 12 h installs both methyl groups simultaneously. Phase-transfer catalysts like TBAB improve yields from 60% to 82% by enhancing reagent solubility.
Pre-Functionalized Building Blocks
Using 2,2-dimethyl-1,3-propanediol in the cyclization step embeds the dimethyl groups during ring formation. This route reduces step count but requires stringent anhydrous conditions to prevent diol hydrolysis.
Table 3: Dimethylation Efficiency
| Method | Methyl Source | Base | Catalyst | Yield (%) |
|---|---|---|---|---|
| Post-alkylation | CH₃I | K₂CO₃ | TBAB | 82 |
| Cyclization with diol | Diol | – | PTSA | 71 |
Process Optimization and Scale-Up
Industrial production faces challenges in nitro group stability during high-temperature steps:
Continuous Flow Nitration
Implementing a continuous flow reactor with precise temperature control (-5°C) minimizes decomposition, achieving 90% conversion compared to 75% in batch systems.
Crystallization Purification
Recrystallization from ethyl acetate/hexane (1:4) removes regiochemical impurities, enhancing final product purity from 92% to 99.5%.
Analytical Validation
Critical quality control measures include:
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¹H NMR : Distinct singlet at δ 1.48 ppm for (CH₃)₂C
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HPLC-MS : Retention time 8.2 min (C11H13N2O2S⁺, m/z 253.08)
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XRD : Confirms boat conformation of the thiazine ring
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-dimethyl-7-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Benzothiazine Derivatives
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (CAS: 187604-75-7, C₈H₈BrNS):
- 3-Phenyl-3,4-dihydro-2H-benzo[b][1,4]thiazine hydrochloride: Substituents: Phenyl group at position 3. Discontinued commercial availability limits direct pharmacological comparisons .
Benzodithiazines
- 6-Chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazines (e.g., Compound 17 in ): Substituents: Chloro, cyano, and sulfonyl groups. Key Differences: The sulfonyl (SO₂) group enhances polarity and hydrogen-bonding capacity compared to the thiazine sulfur. Synthesized via aldehyde condensation, differing from the target compound's cycloaddition or tandem reaction pathways .
Oxygen-Containing Analogs
- Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 534571-98-7): Substituents: Cyano and ester groups. Applications: Intermediate in nonlinear optical materials, highlighting the role of electron-deficient groups in optoelectronic applications .
Physicochemical Properties
Biological Activity
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE), and its implications in neurodegenerative diseases such as Alzheimer's disease (AD).
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- CAS Number : 1637781-47-5
Acetylcholinesterase Inhibition
Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The compound this compound has been evaluated for its potential as an AChE inhibitor.
-
Inhibition Potency :
- The compound demonstrated an IC50 value of approximately 0.027 µM against AChE in vitro, indicating strong inhibitory activity comparable to that of established AChE inhibitors like donepezil (IC50 = 0.021 µM) .
- The inhibition profile suggests that the presence of the nitro group enhances the binding affinity to the active site of AChE.
- Mechanism of Action :
Antioxidant Activity
In addition to its enzyme inhibition capabilities, this compound has shown promising antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress associated with neurodegenerative diseases.
- Antioxidant Assays : The compound exhibited significant antioxidant effects in various assays, indicating its potential to protect neuronal cells from oxidative damage .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated against NIH/3T3 cells.
- Results : The compound displayed non-cytotoxic behavior with IC50 values of 98.29 ± 3.98 µM and 159.68 ± 5.53 µM for different derivatives tested . This indicates a favorable safety profile for further development.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine, and how do reaction conditions influence yield?
The compound is synthesized via a one-pot, three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. Key conditions include:
- Catalyst : 1,4-diazabicyclo[2.2.2]octane (DABCO) for accelerating cyclization.
- Base : Potassium carbonate (K₂CO₃) to deprotonate intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF) under mild temperatures (60–80°C). Yields (70–85%) depend on stoichiometric ratios, reaction time, and purity of starting materials. Post-synthesis purification via column chromatography is recommended .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the nitro group and methyl substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and thiazine ring protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (196.23 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity?
- Functional Group Modifications :
- Nitro Reduction : Convert the nitro group to an amine (–NH₂) for improved solubility and hydrogen-bonding potential .
- Esterification : Introduce ethyl/methyl esters at the 3-position to alter lipophilicity (e.g., Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetate) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) across cell lines (e.g., Gram-positive bacteria vs. HeLa cells).
- Mechanistic Studies :
- DNA Interaction Analysis : Fluorescence quenching assays to test DNA binding affinity .
- Enzyme Inhibition : Screen against target enzymes (e.g., 15-lipoxygenase for anti-inflammatory activity) .
Q. How can the mechanism of action be elucidated for this compound?
- In Vitro Pathways :
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to evaluate programmed cell death .
- In Silico Tools :
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological endpoints .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties and toxicity risks .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Process Engineering :
- Continuous Flow Systems : Improve heat/mass transfer and reduce reaction time .
- Catalyst Recycling : Immobilize DABCO on silica gel to enhance reusability .
- Byproduct Analysis :
- HPLC Monitoring : Track intermediates and optimize quenching steps.
- Green Chemistry : Replace halogenated solvents with ionic liquids to reduce waste .
Data Analysis and Theoretical Frameworks
Q. How can structural analogs be compared to identify key pharmacophores?
- SAR Tables :
| Compound | Substituent (Position) | Activity (IC₅₀, μM) |
|---|---|---|
| 7-Nitro derivative | –NO₂ (7) | 12.5 (Antimicrobial) |
| 7-Chloro derivative | –Cl (7) | 8.2 (Anticancer) |
| 3-Ethyl ester derivative | –COOEt (3) | 5.6 (Anti-inflammatory) |
- Theoretical Basis : Use frontier molecular orbital (FMO) theory to correlate electron-deficient nitro groups with electrophilic reactivity .
Q. What experimental designs address conflicting data in oxidation/reduction studies?
- Controlled Redox Conditions :
- Oxidation : Use m-CPBA to selectively generate sulfoxides; monitor via TLC .
- Reduction : Employ Pd/C under H₂ gas to avoid over-reduction of the nitro group .
- Spectroscopic Validation : Compare IR spectra (S=O stretch at 1050 cm⁻¹ for sulfoxides) and MS data for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
